4-Bromo-5-methylpyridin-2-amine

CAS No.: 1033203-32-5

Cat. No.: VC3398140

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033203-32-5 |

|---|---|

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | 4-bromo-5-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | GFIZLNBSILWOTG-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1Br)N |

| Canonical SMILES | CC1=CN=C(C=C1Br)N |

Introduction

Structural and Chemical Identity

Basic Identification

4-Bromo-5-methylpyridin-2-amine is a substituted aminopyridine with specific identification parameters that define its chemical identity. The compound is registered with CAS number 1033203-32-5, which serves as its unique identifier in chemical databases and regulatory documentation . Its molecular formula is C₆H₇BrN₂, resulting in a molecular weight of 187.04 g/mol .

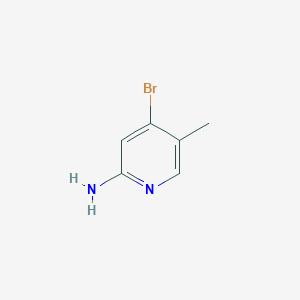

The structural representation of this compound features a pyridine ring with three functional groups in specific positions:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-bromo-5-methylpyridin-2-amine |

| CAS Number | 1033203-32-5 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Standard InChI | InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) |

| Standard InChIKey | GFIZLNBSILWOTG-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1Br)N |

| PubChem Compound ID | 55264589 |

Structural Features

The molecular structure of 4-Bromo-5-methylpyridin-2-amine contains several key features that influence its chemical behavior:

-

The pyridine nitrogen contributes to the aromatic character of the molecule and serves as a potential hydrogen bond acceptor

-

The primary amino group at position 2 provides a nucleophilic center and can participate in hydrogen bonding

-

The bromine atom at position 4 offers a reactive site for various synthetic transformations, particularly cross-coupling reactions

-

The methyl group at position 5 provides additional reactivity options through C-H activation chemistry

These structural elements collectively determine the compound's reactivity profile, solubility characteristics, and potential interactions with biological systems.

Physical and Chemical Properties

Physical Properties

4-Bromo-5-methylpyridin-2-amine possesses distinctive physical properties that influence its handling, storage, and application in research settings. These properties are summarized in the following table:

The relatively high boiling point and low vapor pressure at room temperature indicate that the compound has limited volatility under standard laboratory conditions, suggesting stability during routine handling procedures .

Chemical and Electronic Properties

The electronic properties of 4-Bromo-5-methylpyridin-2-amine influence its reactivity patterns and potential interactions in chemical and biological systems:

The LogP value of 2.28 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character . This property influences the compound's ability to permeate cell membranes and its solubility in various solvents. The Polar Surface Area (PSA) of 39.64 Ų reflects the contribution of nitrogen atoms to the compound's polarity, affecting its potential for hydrogen bonding and interaction with biological targets .

Solubility and Solution Preparation

For laboratory applications, proper solution preparation is essential. According to product documentation, stock solutions of 4-Bromo-5-methylpyridin-2-amine can be prepared at various concentrations:

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 5.3464 mL |

| 5 mM | 1.0693 mL |

| 10 mM | 0.5346 mL |

To increase solubility, heating the compound to 37°C followed by ultrasonic bath treatment is recommended . For optimal stability, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles .

Applications and Research Relevance

Synthetic Applications

4-Bromo-5-methylpyridin-2-amine serves as a versatile building block for synthesizing more complex molecules, particularly in pharmaceutical and organic chemistry research. Its utility stems from the strategic arrangement of functional groups that allow for selective modifications:

-

The bromine at position 4 provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki reactions

-

The amino group at position 2 can participate in various transformations, including acylation, alkylation, or condensation reactions

-

The methyl group at position 5 offers possibilities for functionalization through C-H activation chemistry

These reactive features make the compound valuable for constructing complex heterocyclic scaffolds found in many biologically active molecules.

| Handling Recommendations | Storage Recommendations |

|---|---|

| Use appropriate personal protective equipment (PPE) | Store at 2-8°C (refrigerated conditions) |

| Work in well-ventilated areas or under fume hoods | Protect from light |

| Avoid skin contact and ingestion | For stock solutions at -80°C: use within 6 months |

| Follow good laboratory hygiene practices | For stock solutions at -20°C: use within 1 month |

For shipping purposes, evaluation sample solutions are typically shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request .

These classifications are important considerations for commercial transactions involving the compound, particularly for international shipping and customs purposes.

Related Compounds

Structural Analogs

The search results reference a structurally related compound, 4-bromo-5-methylpyrimidin-2-amine (CAS: 1245643-74-6), which features a pyrimidine ring instead of a pyridine ring . This analog shares some chemical properties with 4-Bromo-5-methylpyridin-2-amine but differs in several key aspects:

| Property | 4-Bromo-5-methylpyridin-2-amine | 4-Bromo-5-methylpyrimidin-2-amine |

|---|---|---|

| Molecular Formula | C₆H₇BrN₂ | C₅H₆BrN₃ |

| Molecular Weight | 187.04 g/mol | 188.025 g/mol |

| LogP | 2.28 | 1.0598 |

| PSA | 39.64 Ų | 52.53 Ų |

| Ring System | Pyridine | Pyrimidine |

The additional nitrogen in the pyrimidine ring of 4-bromo-5-methylpyrimidin-2-amine results in different electronic properties, including a lower LogP value (indicating reduced lipophilicity) and a higher polar surface area .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume